molecular formula C21H25N5OS B2448075 N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide CAS No. 1226440-81-8

N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Cat. No. B2448075
CAS RN: 1226440-81-8
M. Wt: 395.53
InChI Key: IXIJIYJOBMMYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H25N5OS and its molecular weight is 395.53. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents

The pyridopyrimidine scaffold has been investigated for its potential as an anticancer agent. Researchers have explored derivatives of this compound to inhibit specific kinases involved in cell cycle regulation and tumor growth. For instance, Palbociclib , a breast cancer drug developed by Pfizer, contains a pyridopyrimidine core and targets cyclin-dependent kinases (CDKs) . Investigating similar derivatives could lead to novel therapies for various cancers.

CDK Inhibitors

Continuing from the previous point, the pyridopyrimidine moiety serves as a valuable scaffold for developing CDK inhibitors. These inhibitors play a crucial role in controlling cell division and are potential candidates for cancer treatment. The compound’s structure can be modified to enhance selectivity and efficacy against specific CDK isoforms .

Anti-Inflammatory Agents

The thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, based on the pyridopyrimidine scaffold, have shown promise as anti-inflammatory agents. For example, Dilmapimod exhibits potential activity against rheumatoid arthritis . Further exploration of related compounds may yield novel anti-inflammatory drugs.

PI3Kδ Inhibitors

Researchers have applied the pyridopyrimidine scaffold to discover potent PI3Kδ inhibitors. By introducing substituents at specific positions, such as the 3-position of pyrazolo[3,4-d]pyrimidin-4-amine, they have identified novel quinazolinones with affinity for PI3Kδ . These inhibitors could have therapeutic implications in immune-related diseases.

properties

IUPAC Name

N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-12-9-10-17(11-13(12)2)26-15(4)18(24-25-26)21-22-14(3)19(28-21)20(27)23-16-7-5-6-8-16/h9-11,16H,5-8H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIJIYJOBMMYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NC4CCCC4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

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